
4-Arsenoso-2-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Arsenoso-2-nitroanisole is an organic compound characterized by the presence of arsenic and nitro functional groups attached to an anisole core
Métodos De Preparación
The synthesis of 4-Arsenoso-2-nitroanisole typically involves the nitration of anisole followed by the introduction of the arsenoso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the arsenoso group can be achieved through reactions involving arsenic trioxide and reducing agents under specific conditions .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often require stringent control of reaction parameters to minimize the formation of by-products and ensure the safety of the process.
Análisis De Reacciones Químicas
4-Arsenoso-2-nitroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the nitro group to amino or hydroxylamino derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and strong bases for nucleophilic substitution. Major products formed from these reactions include 4-amino-2-nitroanisole and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-Arsenoso-2-nitroanisole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Arsenoso-2-nitroanisole involves its interaction with molecular targets such as enzymes and proteins. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparación Con Compuestos Similares
4-Arsenoso-2-nitroanisole can be compared with other nitroanisole derivatives such as 2-nitroanisole and 4-nitroanisole. While these compounds share similar structural features, the presence of the arsenoso group in this compound imparts unique chemical reactivity and biological activity. This makes it distinct from its counterparts and highlights its potential for specialized applications .
Similar compounds include:
- 2-Nitroanisole
- 4-Nitroanisole
- 2,4-Dinitroanisole
These compounds differ primarily in the number and position of nitro groups and the presence of other functional groups, which influence their chemical behavior and applications.
Propiedades
Número CAS |
5410-85-5 |
|---|---|
Fórmula molecular |
C7H6AsNO4 |
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
4-arsoroso-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H6AsNO4/c1-13-7-3-2-5(8-10)4-6(7)9(11)12/h2-4H,1H3 |
Clave InChI |
SMFDUQPULPMANJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[As]=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


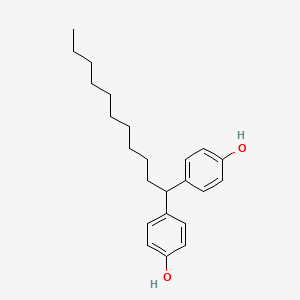
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
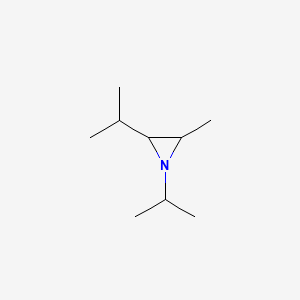
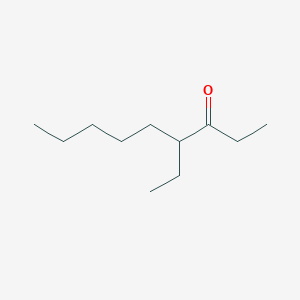
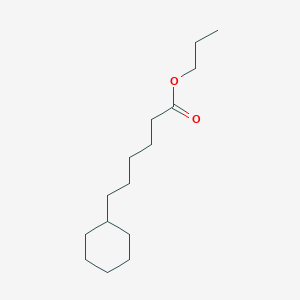
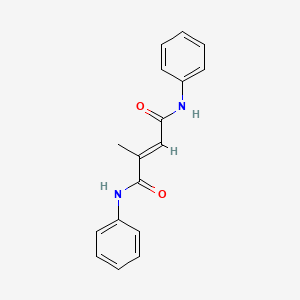
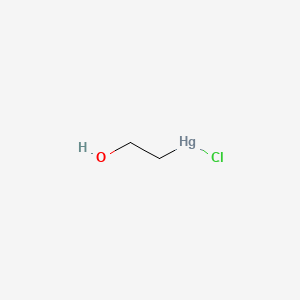
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
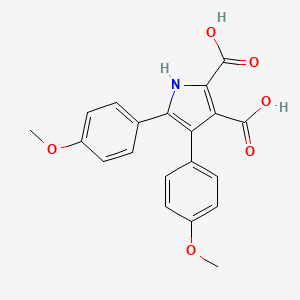
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
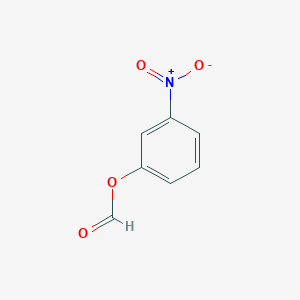
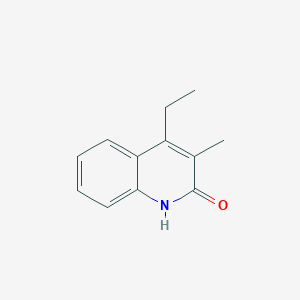
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
